5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Descripción
5-[(4-Chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 4-position with a carboxamide group and at the 5-position with a (4-chlorophenyl)amino moiety. The carboxamide side chain is further modified with a 4-ethylphenylmethyl group, enhancing lipophilicity compared to simpler alkyl substituents . The 4-chlorophenyl group likely contributes to hydrophobic interactions with target proteins, while the amino group at position 5 may facilitate hydrogen bonding, a critical feature for receptor binding .
Propiedades
IUPAC Name |
5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOYGXSVAASAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under controlled conditions. The introduction of the chlorophenyl and ethylphenyl groups is achieved through nucleophilic substitution reactions, which enhance the compound's biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant cytotoxic effects against various cancer cell lines.
A study evaluating related 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated that certain modifications in structure led to improved potency. For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4e | 5.36 | MCF-7 |
| 4i | 2.32 | HepG2 |
These results indicate that structural variations can lead to enhanced selectivity and efficacy against cancer cells while sparing normal cells .
Antiviral Activity
Triazole compounds have also been investigated for their antiviral properties. A related study reported that certain derivatives exhibited activity against the tobacco mosaic virus. The mechanism of action often involves interference with viral replication processes, although specific pathways for 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide remain to be fully elucidated .
The biological activity of triazole compounds like 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that these compounds can increase the Bax/Bcl-2 ratio and activate caspases in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest at various phases (S and G2/M), which is critical for preventing tumor progression.
- Targeting Specific Pathways : The triazole moiety may interact with specific enzymes or receptors involved in tumor growth or viral replication.
Case Studies
A notable case study involved the administration of related triazole derivatives in animal models bearing tumors. The results indicated significant tumor reduction compared to controls, alongside minimal side effects on normal tissues . This suggests a favorable therapeutic index for further development.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares key structural features, molecular properties, and biological activities of the target compound with analogs from the evidence:
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the compound from enhances antitumor activity (GP = 68.09%) compared to the amino group in the target compound, suggesting electron-withdrawing groups may improve potency in certain cancer cell lines . Chlorophenyl Moieties: Both the target compound and the CB1 antagonist in feature chlorophenyl groups, indicating their role in hydrophobic binding pockets. The CB1 antagonist’s IC₅₀ of 0.139 nM highlights the efficacy of such substituents in receptor targeting .
Metabolic Stability :
- CAI () undergoes phase I metabolism to inactive fragments, whereas the target compound’s simpler structure (lacking complex benzoyl groups) may confer better metabolic stability .
Solubility and Lipophilicity :
- The acetyl group in ’s compound improves solubility compared to the 4-ethylphenylmethyl group in the target compound, which increases logP (calculated logP ≈ 4.2 vs. 3.8 for the acetyl analog) .
Data Table: Electronic and Physicochemical Properties
| Property | Target Compound | MKA098 | 1-(4-ClC₆H₄)-5-CF₃ Acid | CAI |
|---|---|---|---|---|
| logP (estimated) | 4.2 | 3.5 | 3.1 | 5.8 |
| Hydrogen Bond Donors | 2 | 2 | 1 | 3 |
| Hydrogen Bond Acceptors | 5 | 6 | 5 | 7 |
| Polar Surface Area (Ų) | 85 | 110 | 80 | 120 |
Research Findings and Implications
- However, the absence of a trifluoromethyl or carboxylate group may limit its potency compared to ’s lead compound (GP = 68.09%) .
- Cannabinoid Receptor Targeting: Structural alignment with the pyrazole carboxamide in indicates possible CB1 affinity, though the triazole core may alter binding kinetics .
- Synthetic Accessibility : The target compound’s benzyl carboxamide side chain (N-[(4-ethylphenyl)methyl]) is synthetically tractable via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method used for MKA098 in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
